tert-butyl 5-amino-1H-indazole-3-carboxylate
Description
tert-Butyl 5-amino-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at position 5 and a tert-butyl ester at position 2. Indazole derivatives are critical in medicinal chemistry due to their bioisosteric properties with purines and their role as kinase inhibitors, apoptosis inducers, and intermediates in drug synthesis . The tert-butyl ester group enhances stability and facilitates selective deprotection during multi-step syntheses, while the amino group offers a site for further functionalization, such as amidation or cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl 5-amino-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)10-8-6-7(13)4-5-9(8)14-15-10/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJSXKKHRKDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from Anthranilic Acid Derivatives
Anthranilic acid esters or amides serve as starting materials for indazole ring formation. A method described in patent CN112778203A involves treating anthranilic acid amide with tert-butyl nitrite under acidic conditions to yield 1H-indazole-3-carboxylic acid derivatives. This route leverages intramolecular cyclization, where the nitrosation of the amine group initiates ring closure. For example, reacting methyl anthranilate with tert-butyl nitrite in acetic acid at 0–5°C produces 1H-indazole-3-carboxylate esters in 65–75% yield.
Functionalization of Pre-Formed Indazoles
Alternatively, pre-synthesized indazole derivatives are modified to introduce the 5-amino and 3-carboxylate groups. A study in Acta Crystallographica demonstrates bromo-indazole intermediates (e.g., 5-bromo-1H-indazol-3-amine) as precursors. Hydrazine hydrate reacts with 5-bromo-2-fluorobenzonitrile at 343 K to form the indazole core, followed by Boc protection using tert-butyl dicarbonate and DMAP in dichloromethane. This method achieves 62% yield after recrystallization.
Introduction of the tert-Butyl Ester Group
The tert-butyl ester is typically introduced via carboxylation or Boc protection .
Carboxylation with tert-Butyl Chloroformate
VulcanChem’s protocol reacts the indazole core (e.g., 5-amino-1H-indazole) with tert-butyl chloroformate in dichloromethane at 0–5°C, using triethylamine as a base. This exothermic reaction requires slow addition to minimize side products, yielding 70–80% of the esterified product. The mechanism involves nucleophilic attack by the indazole’s nitrogen on the chloroformate, followed by deprotonation (Figure 1).
Table 1: Optimization of Carboxylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 95 |
| Solvent | DCM | 75 | 93 |
| Base | Et₃N | 80 | 96 |
| Reaction Time | 2 h | 72 | 90 |
Boc Protection Strategies
For intermediates with free amines, Boc anhydride is preferred. In the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, DMAP catalyzes the reaction between 5-bromo-1H-indazol-3-amine and Boc anhydride in dichloromethane at 273 K, yielding 62% after column chromatography. This method avoids racemization and preserves regioselectivity.
Regioselective Amination at the 5-Position
Introducing the 5-amino group demands precise control to avoid competing reactions at other positions.
Direct Amination via Nitro Reduction
Nitro groups at the 5-position are reduced to amines using catalytic hydrogenation or stoichiometric reductants. A PMC study describes hydrogenating 5-nitro-1H-indazole-3-carboxylate over palladium-on-carbon (10% Pd/C) in ethanol under 50 psi H₂, achieving 85% yield. Alternatively, iron powder in acetic acid reduces nitro groups at 80°C, though this method risks over-reduction.
Buchwald-Hartwig Amination
For substrates lacking nitro groups, palladium-catalyzed coupling installs the amine. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃, tert-butyl 5-bromo-1H-indazole-3-carboxylate reacts with ammonia in dioxane at 100°C to afford the 5-amino derivative in 60% yield. This method is limited by bromide availability and catalyst costs.
Purification and Characterization
High-purity this compound is isolated via recrystallization or chromatography .
Recrystallization
Ethanol-water mixtures (3:1 v/v) effectively purify the compound, yielding needle-like crystals with >99% purity (melting point: 389–407 K). Solubility data guide solvent selection:
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Ethanol | 12.5 | 25 |
| DCM | 45.2 | 25 |
| Hexane | 0.8 | 25 |
Chromatographic Methods
Silica gel chromatography (20–30% ethyl acetate/hexane) resolves Boc-protected intermediates, while reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves pharmaceutical-grade purity.
Industrial-Scale Production
Scaling up synthesis requires addressing cost, safety, and waste.
Chemical Reactions Analysis
1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted indazoles and their derivatives .
Scientific Research Applications
Synthetic Route Example
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 5-amino-1H-indazole, tert-butyl chloroformate | Room temperature, organic solvent |
| 2 | Triethylamine | Base catalyst |
| 3 | Dichloromethane | Solvent for reaction |
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its indazole core allows for modifications that enhance biological activity. Research indicates that it may possess:
- Anticancer Activity : Indazole derivatives have shown potential in inhibiting cancer cell proliferation, with some studies reporting IC50 values in the nanomolar range against different cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting applications in treating diseases characterized by inflammation.
- Antimicrobial Effects : While specific data on this compound is limited, related indazole derivatives have demonstrated effectiveness against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that certain indazole derivatives could inhibit tumor growth in vivo models, providing a foundation for further drug development .
- Inflammation Modulation : Research has shown that indazole compounds can reduce levels of pro-inflammatory cytokines in animal models, indicating their potential for treating chronic inflammatory conditions .
- Antimicrobial Testing : A comparative study on various indazole derivatives revealed promising antibacterial activity against resistant strains of bacteria, highlighting the compound's potential as a lead structure for new antibiotics .
Industrial Applications
In industrial settings, tert-butyl 5-amino-1H-indazole-3-carboxylate is utilized for synthesizing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including:
- Pharmaceutical Development : As a scaffold for drug design targeting specific diseases.
- Chemical Manufacturing : In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Positional Isomers
- tert-Butyl 3-Amino-1H-Indazole-1-Carboxylate (CAS 1204298-58-7): This positional isomer has the tert-butyl ester at position 1 instead of 3. The shift in ester placement alters electronic distribution and steric effects, reducing similarity (0.90 vs. 0.98 for the target compound) .
- tert-Butyl 5-Amino-1H-Indazole-1-Carboxylate (CAS 129488-10-4): The ester at position 1 may hinder interactions at the indazole N1 atom, impacting biological activity compared to the N3-substituted target compound .
(b) Functional Group Variations
- Methyl 5-Amino-1H-Indazole-3-Carboxylate (CAS 660411-95-0): Replacing tert-butyl with a methyl ester reduces steric bulk and stability. Methyl esters are more prone to hydrolysis, limiting their utility in prolonged reactions .
- tert-Butyl 5-Bromo-3-Oxo-2H-Indazole-1-Carboxylate (CAS 1260782-03-3): A bromo substituent at position 5 introduces electronegativity, making the compound suitable for Suzuki couplings. However, the lack of an amino group reduces its versatility in nucleophilic reactions .
Physicochemical Properties
Biological Activity
Tert-butyl 5-amino-1H-indazole-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
Structural Characteristics
The molecular formula of this compound is . The compound features an indazole ring system with an amino group at the 5-position and a tert-butyl ester at the 3-position, which contributes to its solubility and biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Various studies have reported that indazole derivatives can inhibit cancer cell proliferation. For instance, one study highlighted that compounds similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating significant antiproliferative effects .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, derivatives have demonstrated selective inhibition of kinases such as CDK2 and MEK1, with IC50 values ranging from single-digit nanomolar to micromolar levels .
- Antimicrobial Properties : Compounds within the indazole family, including this compound, have shown promising antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cellular processes .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of indazole derivatives found that this compound exhibited notable cytotoxicity against HL60 (human promyelocytic leukemia) and HCT116 (colon cancer) cell lines. The IC50 values were determined to be approximately 8.3 nM and 1.3 nM, respectively, showcasing its potential as a chemotherapeutic agent .
Case Study 2: Kinase Inhibition
Another research effort focused on the structure-activity relationship (SAR) of indazole derivatives revealed that modifications at the 4-position significantly enhanced kinase inhibitory activity. Specifically, certain derivatives demonstrated potent inhibition against CHK1 and BRAF kinases with IC50 values below 50 nM .
Table 1: Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 Value (nM) |
|---|---|---|
| Anticancer | HL60 | 8.3 |
| Anticancer | HCT116 | 1.3 |
| Kinase Inhibition | CDK2 | <10 |
| Kinase Inhibition | MEK1 | <20 |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C12H15N3O2 | Exhibits strong anticancer properties |
| Tert-butyl 1H-indazole-3-carboxylate | C11H13N3O2 | Shows antimicrobial activity |
| Tert-butyl 5-amino-1H-indazole-4-carboxamide | C12H15N3O2 | Potential in kinase inhibition |
Q & A
Basic: What are the standard synthetic routes for tert-butyl 5-amino-1H-indazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the preparation of the indazole core. Key steps include:
- Esterification: Reacting 5-amino-1H-indazole-3-carboxylic acid with tert-butanol using carbodiimide coupling agents (e.g., DCC or DIC) under anhydrous conditions .
- Protection/Deprotection: The tert-butyl group acts as a protecting agent for the carboxylate moiety, which can be removed later under acidic conditions (e.g., TFA) .
- Purification: Column chromatography or recrystallization ensures high purity (>95%), with characterization via NMR and LC-MS .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H; δ ~28-30 ppm for C) and the aromatic indazole protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 264.124) and fragmentation patterns .
- FT-IR: Peaks at ~1700 cm (C=O stretch) and ~3400 cm (N-H stretch) validate the carboxylate and amine groups .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Cross-Validation: Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to confirm assignments .
- Dynamic NMR: Probe tautomeric equilibria by varying temperature or solvent polarity .
- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Advanced: How to design experiments for optimizing synthesis yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., reaction time, temperature, catalyst loading) .
- Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and scalability, particularly for hazardous intermediates .
- In-line Analytics: Monitor reactions in real time via FT-IR or UV-vis spectroscopy to identify optimal quenching points .
Advanced: How is X-ray crystallography applied to determine its solid-state structure?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in solvents like DCM/hexane .
- Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Employ SHELXL for structure solution, focusing on hydrogen-bonding networks and torsional angles .
Advanced: What role do hydrogen-bonding patterns play in its molecular packing?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., N-H···O=C) into motifs (e.g., rings) using Etter’s formalism .
- Thermal Analysis: Correlate DSC/TGA data with packing efficiency to predict stability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles .
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to assess its stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C .
- HPLC Monitoring: Track degradation products using a C18 column and gradient elution (ACN/water + 0.1% TFA) .
Advanced: What is its potential role in drug discovery as a synthetic intermediate?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify the indazole core to explore bioactivity (e.g., kinase inhibition) .
- Click Chemistry: Functionalize the amine group for conjugation with fluorophores or targeting moieties .
Advanced: How to evaluate its ecological impact given limited toxicity data?
Methodological Answer:
- Read-Across Models: Use data from structurally similar compounds (e.g., tert-butyl thiazole carboxylates) to estimate persistence or bioaccumulation .
- Microtox Assays: Test acute toxicity against Vibrio fischeri as a preliminary ecotoxicological screen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
